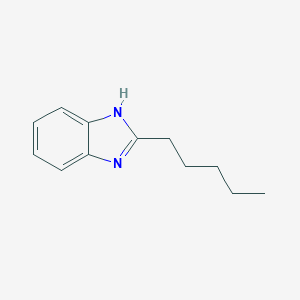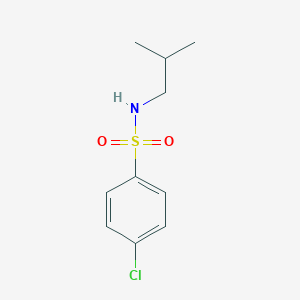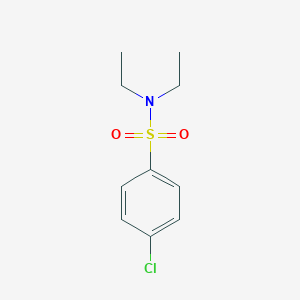
4-chloro-N,N-diethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N,N-diethylbenzenesulfonamide, also known as CDBS, is a sulfonamide compound that has been extensively used in scientific research due to its unique properties. CDBS has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 4-chloro-N,N-diethylbenzenesulfonamide is not fully understood. However, it has been suggested that 4-chloro-N,N-diethylbenzenesulfonamide may inhibit the activity of certain enzymes and proteins by binding to their active sites. This can lead to a disruption of the biological process that the enzyme or protein is involved in.
Biochemische Und Physiologische Effekte
4-chloro-N,N-diethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, 4-chloro-N,N-diethylbenzenesulfonamide has been found to inhibit the replication of certain viruses. 4-chloro-N,N-diethylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes and proteins, leading to a disruption of the biological process that they are involved in.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N,N-diethylbenzenesulfonamide in lab experiments is its ability to inhibit the growth of various bacterial and fungal strains. Additionally, 4-chloro-N,N-diethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, one limitation of using 4-chloro-N,N-diethylbenzenesulfonamide in lab experiments is its potential toxicity. 4-chloro-N,N-diethylbenzenesulfonamide has been found to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-chloro-N,N-diethylbenzenesulfonamide. One area of research could be focused on the development of new compounds based on the structure of 4-chloro-N,N-diethylbenzenesulfonamide that exhibit improved properties. Another area of research could be focused on the use of 4-chloro-N,N-diethylbenzenesulfonamide as a tool for studying the mechanisms of action of various enzymes and proteins. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 4-chloro-N,N-diethylbenzenesulfonamide and its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, 4-chloro-N,N-diethylbenzenesulfonamide, or 4-chloro-N,N-diethylbenzenesulfonamide, is a valuable compound that has been extensively used in scientific research. Its unique properties make it a valuable tool for studying various biological processes. The synthesis method of 4-chloro-N,N-diethylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine in the presence of a base. 4-chloro-N,N-diethylbenzenesulfonamide has been found to exhibit antibacterial, antifungal, and antiviral properties, as well as the ability to inhibit the activity of certain enzymes and proteins. While 4-chloro-N,N-diethylbenzenesulfonamide has several advantages for use in lab experiments, its potential toxicity is a limitation. Future research could be focused on the development of new compounds based on the structure of 4-chloro-N,N-diethylbenzenesulfonamide, as well as further understanding of its biochemical and physiological effects.
Synthesemethoden
The synthesis of 4-chloro-N,N-diethylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 4-chloro-N,N-diethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N,N-diethylbenzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a valuable compound for studying infectious diseases. 4-chloro-N,N-diethylbenzenesulfonamide has also been used to study the mechanism of action of certain enzymes and proteins. Additionally, 4-chloro-N,N-diethylbenzenesulfonamide has been used as a reagent in the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
6419-71-2 |
|---|---|
Produktname |
4-chloro-N,N-diethylbenzenesulfonamide |
Molekularformel |
C10H14ClNO2S |
Molekulargewicht |
247.74 g/mol |
IUPAC-Name |
4-chloro-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
XFDZISYGOCDTJL-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



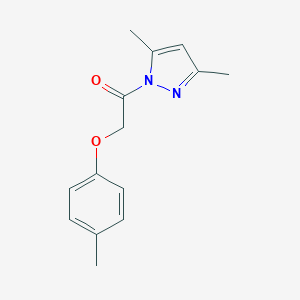
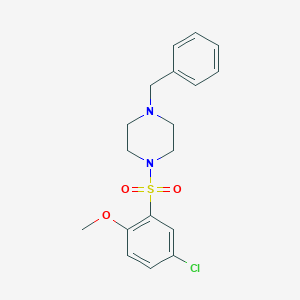
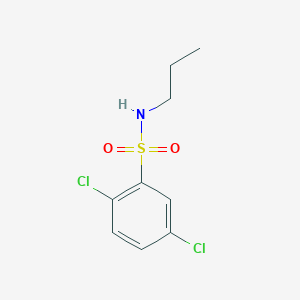
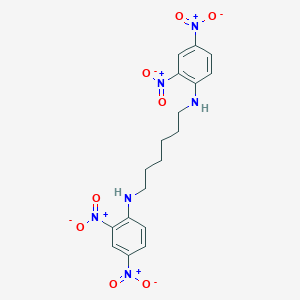
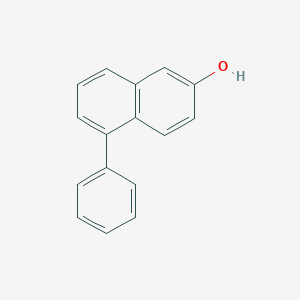

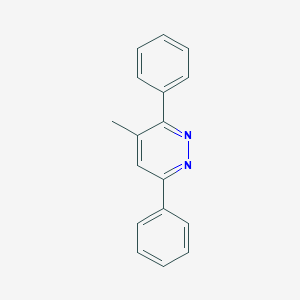
![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
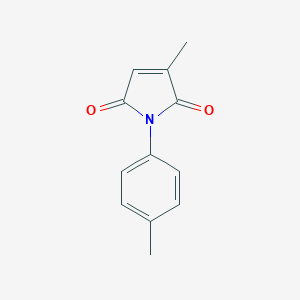
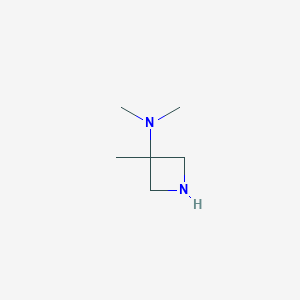
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)

